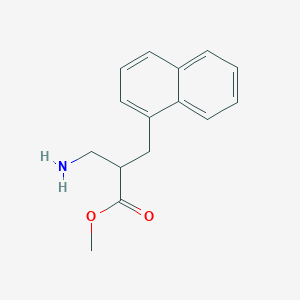

Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate

Description

Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate is a synthetic organic compound characterized by a naphthalene backbone substituted with a methyl ester and an amino group.

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-3-naphthalen-1-ylpropanoate |

InChI |

InChI=1S/C15H17NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10,16H2,1H3 |

InChI Key |

VTFPNHSFUHPJJT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC2=CC=CC=C21)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-amino-2-(naphthalen-1-ylmethyl)propanoate typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method includes the esterification of 3-amino-2-(naphthalen-1-ylmethyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-2-(naphthalen-1-ylmethyl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl3-amino-2-(naphthalen-1-ylmethyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl3-amino-2-(naphthalen-1-ylmethyl)propanoate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the amino group can form hydrogen bonds with various biomolecules, influencing their function.

Comparison with Similar Compounds

3-Amino-2-(naphthalen-1-ylmethyl)propanoic Acid Hydrochloride

- Key Difference : Replaces the methyl ester with a carboxylic acid group.

- This difference is critical in drug design for bioavailability and target binding .

Methyl 3-(1-Naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate

- Key Difference : Incorporates a thiophene sulfonamide group instead of the primary amine.

- The thiophene moiety adds aromatic diversity, which may influence metabolic stability .

Methyl-3-(7-hydroxy-1-methyl-2-(prop-1-en-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)propanoate

- Key Difference : Features a hydroxyl group and a tetrahydronaphthalene system.

- Impact : The hydroxyl group increases polarity and susceptibility to oxidation, while the saturated ring system reduces aromatic conjugation, altering UV absorption and reactivity .

Spectral and Analytical Comparisons

Table 1: Spectroscopic Data Comparison

*Note: Direct spectral data for the target compound is absent in the evidence; inferences are based on analogs.

Biological Activity

Methyl 3-amino-2-(naphthalen-1-ylmethyl)propanoate is a chemical compound of interest due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₅H₁₈ClNO₂, with a molecular weight of approximately 279.77 g/mol. The compound features a naphthalene moiety attached to a propanoate group, which is critical for its biological activity. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical applications.

Synthesis

The synthesis of this compound involves several key steps, including the formation of the naphthalene ring and subsequent functionalization to introduce the amino and propanoate groups. Various synthetic routes have been explored to optimize yield and purity, which are essential for biological testing.

Research indicates that this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological conditions such as anxiety and depression. These interactions are crucial for understanding the compound's therapeutic potential.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against various pathogens. The compound's structural similarities to known antimicrobial agents indicate that it may share mechanisms of action, potentially targeting bacterial cell walls or interfering with metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1311317-20-0 | Naphthalene moiety; amino group | Potential neuroactive properties |

| Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate | 794495-81-1 | Similar structure; different naphthalene position | Antimicrobial activity |

| Naphthalene | 91-20-3 | Base structure without additional functional groups | Exhibits toxicity; limited therapeutic use |

This table illustrates how this compound may offer distinct biological activities compared to other compounds with similar structures .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Studies : Initial findings suggest that the compound may modulate neurotransmitter systems associated with mood regulation. In vitro assays demonstrated significant interaction with serotonin receptors, indicating potential antidepressant effects (p < 0.05).

- Antimicrobial Efficacy : In studies assessing its antimicrobial properties, this compound showed notable activity against drug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics (MIC = 16 µg/mL for Staphylococcus aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.